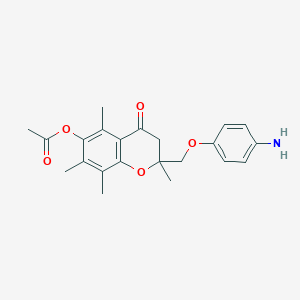

2-(4-Aminophenoxymethyl)-2,5,7,8-tetramethyl-4-oxochroman-6-YL acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse du FR-31564 implique plusieurs étapes :

Condensation du 1,3-dibromopropane avec le diéthyl phosphonate : Cette réaction produit le diéthyl 3-bromopropylphosphonate.

Réaction avec l'oxime de butyraldéhyde : En utilisant l'éthylate de sodium dans l'éthanol, le diéthyl 3-(butylidèneamino)propylphosphonate-N-oxyde est formé.

Les méthodes de production industrielles suivent généralement des voies de synthèse similaires, mais sont optimisées pour la production à grande échelle afin d'assurer un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

FR-31564 subit diverses réactions chimiques :

Oxydation et réduction : Ces réactions sont essentielles pour modifier les groupes fonctionnels à l'intérieur de la molécule.

Réactions de substitution : Les réactifs courants comprennent l'éthylate de sodium et l'acide chlorhydrique, qui facilitent la substitution de différents groupes fonctionnels.

Hydrolyse : Cette réaction est cruciale pour convertir les intermédiaires en produit final.

Les principaux produits formés à partir de ces réactions comprennent divers dérivés phosphonates, qui sont essentiels à l'activité biologique du composé.

Applications de la recherche scientifique

FR-31564 a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la chimie des phosphonates et développer de nouvelles méthodes de synthèse.

Biologie : Le composé est utilisé pour étudier les mécanismes de résistance bactérienne et le rôle des phosphonates dans les systèmes biologiques.

Médecine : FR-31564 est un agent antipaludique efficace et est également utilisé pour traiter les infections bactériennes, en particulier celles causées par des bactéries Gram-négatives

Industrie : Le composé est utilisé dans le développement de nouveaux antibiotiques et d'autres agents pharmaceutiques.

Mécanisme d'action

FR-31564 exerce ses effets en inhibant la biosynthèse des isoprénoïdes, qui sont des composants essentiels des membranes cellulaires bactériennes. Il cible spécifiquement l'enzyme 1-désoxy-D-xylulose 5-phosphate réductoisomérase, bloquant la voie de synthèse de l'isoprène indépendante du mévalonate. Cette inhibition entraîne une réduction de la production d'isoprénoïdes essentiels, entraînant finalement la mort des cellules bactériennes .

Applications De Recherche Scientifique

FR-31564 has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying phosphonate chemistry and developing new synthetic methods.

Biology: The compound is used to study bacterial resistance mechanisms and the role of phosphonates in biological systems.

Medicine: FR-31564 is an effective antimalarial agent and is also used to treat bacterial infections, particularly those caused by gram-negative bacteria

Industry: The compound is used in the development of new antibiotics and other pharmaceutical agents.

Mécanisme D'action

FR-31564 exerts its effects by inhibiting the biosynthesis of isoprenoids, which are essential components of bacterial cell membranes. It specifically targets the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase, blocking the mevalonate-independent pathway of isoprene synthesis. This inhibition leads to a reduction in the production of essential isoprenoids, ultimately causing bacterial cell death .

Comparaison Avec Des Composés Similaires

FR-31564 est similaire à d'autres antibiotiques phosphonates tels que FR-32863 et FR-33289. Il est unique dans sa capacité à inhiber la voie de synthèse de l'isoprène indépendante du mévalonate, ce qui le rend particulièrement efficace contre certaines souches bactériennes et les parasites du paludisme . D'autres composés similaires comprennent :

FR-32863 : Un autre antibiotique phosphonate aux propriétés antibactériennes similaires.

FR-33289 : Un antibiotique phosphonate produit par une souche différente de Streptomyces.

Propriétés

Numéro CAS |

107188-37-4 |

|---|---|

Formule moléculaire |

C22H25NO5 |

Poids moléculaire |

383.4 g/mol |

Nom IUPAC |

[2-[(4-aminophenoxy)methyl]-2,5,7,8-tetramethyl-4-oxo-3H-chromen-6-yl] acetate |

InChI |

InChI=1S/C22H25NO5/c1-12-13(2)21-19(14(3)20(12)27-15(4)24)18(25)10-22(5,28-21)11-26-17-8-6-16(23)7-9-17/h6-9H,10-11,23H2,1-5H3 |

Clé InChI |

LHBDZFJPOIRNNI-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C2=C1OC(CC2=O)(C)COC3=CC=C(C=C3)N)C)OC(=O)C)C |

SMILES canonique |

CC1=C(C(=C(C2=C1OC(CC2=O)(C)COC3=CC=C(C=C3)N)C)OC(=O)C)C |

Synonymes |

2-(4-AMINOPHENOXYMETHYL)-2,5,7,8-TETRAMETHYL-4-OXOCHROMAN-6-YL ACETATE |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.